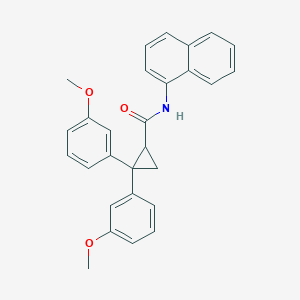

2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide

Description

2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring two 3-methoxyphenyl groups at the 2,2-positions of the cyclopropane ring and a naphthalen-1-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

2,2-bis(3-methoxyphenyl)-N-naphthalen-1-ylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO3/c1-31-22-12-6-10-20(16-22)28(21-11-7-13-23(17-21)32-2)18-25(28)27(30)29-26-15-5-9-19-8-3-4-14-24(19)26/h3-17,25H,18H2,1-2H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYCCTPJWSCCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387555 | |

| Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-56-2 | |

| Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives are reacted with appropriate electrophiles.

Attachment of the Naphthyl Group: The naphthyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using naphthalene derivatives and suitable catalysts.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Electrophiles or nucleophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclopropane Carboxamides

The following table summarizes key structural and synthetic differences between the target compound and related cyclopropane carboxamides:

*Estimated based on molecular formulas.

Key Comparative Analysis

The naphthalen-1-yl amide group (target) is bulkier and more lipophilic than the N,N-diethyl group in or the 4-fluorophenyl group in , which may influence membrane permeability.

Synthetic Challenges :

- The diastereoselective synthesis of cyclopropane carboxamides is critical. For example, achieved a diastereomer ratio (dr) of 23:1 via column chromatography, suggesting that the target compound’s stereochemistry might require similar optimization.

- Ester derivatives like show higher synthetic yields (87%) compared to carboxamides, possibly due to fewer steric constraints during coupling reactions.

The thiourea derivative in (N-(naphthalen-1-yl)thiourea) highlights that sulfur-containing analogs exhibit distinct conformational stabilization via hydrogen bonding, a feature absent in carboxamides.

Crystallographic and Conformational Insights :

- While the target compound lacks crystallographic data, demonstrates that naphthyl-containing compounds can adopt chair conformations (cyclohexane) stabilized by intramolecular hydrogen bonds. The cyclopropane ring in the target compound likely imposes greater rigidity, affecting its molecular packing and interaction profiles.

Data Table: Physicochemical Properties of Selected Analogues

Research Implications

- Drug Design : The naphthyl group in the target compound may enhance π-π stacking interactions in protein binding pockets compared to smaller aryl groups (e.g., 4-fluorophenyl in ).

- Synthetic Optimization : Lessons from and suggest that optimizing reaction conditions (e.g., base, coupling reagents) could improve the target’s yield and diastereoselectivity.

- Structure-Activity Relationships (SAR) : The 3-methoxy substitution pattern (target) versus 4-methoxy () could significantly alter electronic properties and meta-directed binding interactions.

Biological Activity

2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide is a synthetic compound with a cyclopropane core that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a cyclopropane ring substituted with two methoxyphenyl groups and a naphthalen-1-yl moiety. This unique structure may contribute to its biological properties.

Anticancer Activity

Research has highlighted the compound's significant anticancer activity against various cancer cell lines.

Case Studies and Experimental Findings

-

Cell Viability Assays : The compound was tested against several human cancer cell lines, including:

- RKO (colon cancer)

- MCF-7 (breast cancer)

- A-549 (lung cancer)

- PC-3 (prostate cancer)

- HeLa (cervical cancer)

These results suggest that the compound exhibits potent cytotoxic effects, particularly against prostate and colon cancer cells .Cell Line IC50 (µM) RKO 60.70 MCF-7 78.72 A-549 113.70 PC-3 49.79 HeLa 78.72 -

Mechanism of Action : The mechanism by which the compound exerts its anticancer effects has been explored through:

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in sensitive cell lines, as evidenced by morphological changes and activation of caspases.

- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound induces cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest additional biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The ability to scavenge free radicals has been noted, indicating potential protective effects against oxidative stress-related damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.